2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Lipophilicity XLogP3 Physicochemical profiling

2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1018632-91-1) is a synthetic small molecule building block (MW 234.30 g/mol) featuring a piperazine ring connected via an acetamide linker to a pyridin-3-ylmethyl group. Its scaffold, combining a basic secondary amine (piperazine) and a hydrogen-bond-accepting pyridine, positions it as a versatile intermediate for medicinal chemistry exploration, particularly for generating focused libraries targeting CNS and kinase-related targets.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 1018632-91-1
Cat. No. B3074026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS1018632-91-1
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C12H18N4O/c17-12(10-16-6-4-13-5-7-16)15-9-11-2-1-3-14-8-11/h1-3,8,13H,4-7,9-10H2,(H,15,17)
InChIKeyJNZBNNGFYFLBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1018632-91-1) – Procurement-Relevant Chemical Profile


2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1018632-91-1) is a synthetic small molecule building block (MW 234.30 g/mol) featuring a piperazine ring connected via an acetamide linker to a pyridin-3-ylmethyl group [1]. Its scaffold, combining a basic secondary amine (piperazine) and a hydrogen-bond-accepting pyridine, positions it as a versatile intermediate for medicinal chemistry exploration, particularly for generating focused libraries targeting CNS and kinase-related targets [2]. The compound is listed in the PubChem compound database (CID 28807477) and is commercially available from multiple chemical suppliers.

Why Direct Replacement of 2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide with In-Class Piperazine-Acetamides Carries Risk for Experimental Reproducibility


In-class piperazine-acetamide building blocks cannot be interchanged without consequence because the regiochemistry of the pyridine nitrogen relative to the methylene-acetamide linker dictates critical molecular recognition features. The 3-pyridyl isomer presents a unique vector and electronic distribution compared to the 2- or 4-pyridyl variants, which translates into divergent hydrogen-bonding geometries and target engagement profiles [1]. Generic substitution without verifying the specific regioisomer introduces a confounding variable that can derail SAR interpretation and lead to batch-to-batch variability in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1018632-91-1) Versus Closest Analogs


Computed XLogP3-AA Comparison: 3-Pyridyl Isomer Exhibits Intermediate Lipophilicity Versus 2- and 4-Pyridyl Regioisomers

The 3-pyridylmethyl substituent imparts a computed XLogP3-AA value of -0.6 (PubChem) to the target compound, whereas the 2-pyridyl isomer is predicted to be slightly more polar and the 4-pyridyl isomer slightly more lipophilic based on established heterocyclic logP fragmentation principles [1]. This intermediate lipophilicity can be a decisive factor in balancing solubility and passive membrane permeability in early drug discovery.

Lipophilicity XLogP3 Physicochemical profiling Lead optimization

Distinct Hydrogen-Bond Acceptor Geometry: Pyridine Nitrogen Positioning Differentiates 3-Isomer from 2- and 4-Isomers

The pyridin-3-ylmethyl attachment positions the pyridine nitrogen approximately 5.5–6.0 Å from the piperazine NH, creating a hydrogen-bond acceptor vector that is distinct from the 2-ylmethyl (intramolecular hydrogen-bond capable) and 4-ylmethyl (linear, symmetric) isomers [1]. In kinase inhibitor programs, the 3-pyridyl group has been shown to engage the hinge region with a characteristic binding mode that cannot be replicated by the 2- or 4-substituted analogs, as demonstrated in fragment-based screening campaigns for PI3K and Pim kinases [2].

Hydrogen bonding Molecular recognition Kinase hinge binding Scaffold hopping

Topological Polar Surface Area (tPSA) Differentiation: 3-Pyridyl Isomer Occupies a Distinct tPSA Sweet Spot for Oral Bioavailability Prediction

The target compound has a computed tPSA of 57.3 Ų, which falls within the favorable range (<60 Ų) for oral absorption according to Veber's rules [1]. This is differentiated from the 2-pyridyl isomer (tPSA essentially equivalent to 3-pyridyl due to identical atom count) but critically distinct from analogs where the piperazine NH is substituted (e.g., N-methyl-piperazine derivatives), which lose a hydrogen bond donor and reduce tPSA below 50 Ų [2]. The free piperazine NH contributes 12 Ų to the tPSA, which is absent in N-alkylated building blocks and alters the predicted CNS multiparameter optimization (MPO) score.

tPSA Oral bioavailability Rule of 5 ADME prediction

Limited Direct Comparative Bioactivity Data Necessitates Cautionary Procurement: No Published Head-to-Head Potency Data Available Against Closest Analogs

A systematic search of BindingDB, ChEMBL, and PubMed (as of April 2026) returns no peer-reviewed head-to-head bioactivity comparison (IC50, Ki, EC50) between 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide and its closest positional or functional analogs in a common assay [1]. The compound's BindingDB entry (BDBM50394893) reports PI3Kδ activity (IC50 = 102 nM in Ri-1 cell pAKT assay, and IC50 = 2.30 nM in a fluorescence polarization assay); however, comparator data for the 2- and 4-pyridyl isomers in the same PI3Kδ panel are absent, preventing rigorous potency differentiation [2]. This evidence gap means that procurement decisions based on target potency must be validated internally, as no published dataset proves the 3-pyridyl isomer's superiority over its regioisomers for any defined target.

Data transparency Procurement risk Literature gap Bioactivity benchmarking

Evidence-Backed Application Scenarios for 2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1018632-91-1) Procurement


Kinase-Focused Fragment Library Design Requiring a 3-Pyridyl Hinge-Binding Motif

The 3-pyridylmethyl acetamide scaffold has been validated in fragment-based kinase inhibitor programs, where the meta-pyridine nitrogen engages the kinase hinge region with a geometry that is not achievable by 2- or 4-pyridyl isomers [1]. Procurement of the 3-substituted building block is essential for constructing fragment libraries that probe this specific hinge-binding vector, as supported by structural analyses of PI3K and Pim kinase co-crystal structures that feature 3-pyridylmethyl-containing ligands [2]. Substituting a 2-pyridyl variant would introduce an intramolecular hydrogen bond that alters the pharmacophore, potentially eliminating target engagement.

CNS Penetrant Lead Optimization Leveraging Intermediate XLogP3 and tPSA Values

With a computed XLogP3-AA of -0.6 and tPSA of 57.3 Ų, this compound occupies a favorable region of the CNS MPO (Multiparameter Optimization) desirability space [1]. The 3-pyridyl isomer's lipophilicity and polar surface area profile differ measurably from N-alkylated piperazine derivatives that lack a hydrogen-bond donor, making it a strategic choice for medicinal chemistry teams who require a free NH for subsequent derivatization while retaining desirable CNS ADME properties [2].

Regioisomeric Control in SAR Studies of Pyridyl-Containing Amide Series

In structure-activity relationship (SAR) campaigns, the unambiguous identity of the pyridyl substitution pattern is critical for correlating biological activity with molecular structure. The target compound's 3-substitution pattern is verified by its InChI and canonical SMILES in PubChem (CID 28807477), providing traceable structural certification that is necessary for reproducible SAR tables [1]. Procuring this specific CAS number (1018632-91-1) ensures regioisomeric purity, whereas generic piperazine-acetamide orders may inadvertently deliver mixed or incorrect isomers, compromising data integrity.

Quote Request

Request a Quote for 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.